6-硫鸟苷-5'-二磷酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

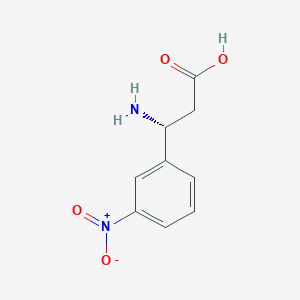

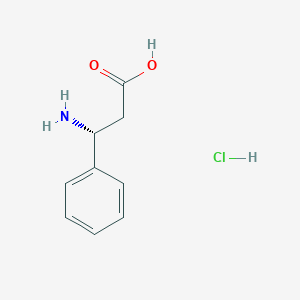

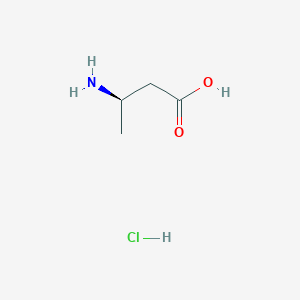

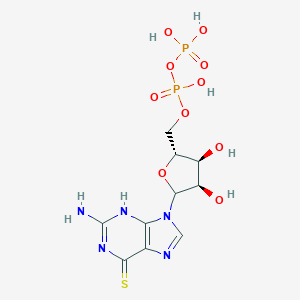

6-Thioguanosine 5'-diphosphate (6-TGP) is a small molecule that has been studied extensively for its potential applications in the field of biochemistry and physiology. 6-TGP is a purine derivative that is structurally similar to the nucleoside guanosine 5'-diphosphate (GDP). 6-TGP is known to be involved in a variety of biochemical and physiological processes, including the synthesis of proteins, DNA and RNA, as well as the regulation of gene expression. 6-TGP is also known to be an important intermediate in the biosynthesis of thiamine, an essential vitamin. In recent years, 6-TGP has been studied for its potential applications in scientific research, drug development, and clinical applications.

科学研究应用

代谢作用和治疗监测

6-硫鸟苷二磷酸 (TGDP) 是一种重要的代谢物,参与硫嘌呤(如硫唑嘌呤)的作用。它是主要的硫鸟嘌呤核苷酸之一,其在红细胞 (RBC) 中的水平对于评估炎性肠病 (IBD) 等疾病中对硫嘌呤治疗的反应至关重要。TGDP 转化为其三磷酸形式 (TGTP) 的过程由核苷二磷酸激酶 (NDPK) 催化,该过程的效率可能会影响治疗结果。在一项针对接受硫唑嘌呤治疗的患者的研究中,发现红细胞中硫鸟苷磷酸的主要形式是 TGTP,一些患者表现出 TGDP 水平升高。该研究强调了在分离后立即将红细胞储存在 -80°C 的必要性,以防止这些代谢物降解,强调了处理和储存条件在准确治疗监测中的重要性(Karner 等人,2010 年)。

在酶功能中的作用

硫嘌呤前药(包括硫唑嘌呤和 6-硫鸟嘌呤)广泛用于治疗自身免疫性疾病和某些癌症。这些药物的一个重要作用方式涉及将 6-硫嘌呤 (6-TP) 转化为 6-硫鸟苷三磷酸 (6-TGTP),然后与 Rac1 等蛋白质相互作用形成二硫键加合物。这种相互作用导致生物学惰性的 6-硫鸟苷二磷酸 (6-TGDP)-Rac1 加合物在细胞中积累。该研究通过详细说明 6-TP 如何靶向 Rac1,影响 T 细胞功能和免疫反应,提供了对硫嘌呤前药免疫抑制作用的见解(Shin 等人,2016 年)。

结合特性和蛋白质组相互作用

6-硫鸟苷二磷酸作为硫嘌呤药物的代谢物,可能与多种蛋白质相互作用,从而影响多种生物过程。一种涉及核苷亲和力分析和核苷结合竞争测定的正交方法已被用于全面表征来自整个人类蛋白质组的 SGTP 结合蛋白。该研究鉴定了 165 种参与不同生物过程的 SGTP 结合蛋白,突出了硫嘌呤代谢物(如 TGDP)在细胞功能中可能发挥的多重作用(Xiao 等人,2014 年)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Thioguanosine 5'-diphosphate involves the conversion of guanosine to 6-thioguanosine, followed by phosphorylation to obtain the final product.", "Starting Materials": [ "Guanosine", "Hydrogen sulfide", "Sodium hydrosulfide", "Sodium nitrite", "Sodium nitrate", "Sodium phosphate", "Sodium hydrogen phosphate", "Adenosine 5'-triphosphate" ], "Reaction": [ "Guanosine is reacted with hydrogen sulfide in the presence of sodium hydrosulfide to form 6-thioguanosine.", "6-Thioguanosine is then phosphorylated using adenosine 5'-triphosphate and sodium hydrogen phosphate to form 6-Thioguanosine 5'-monophosphate.", "6-Thioguanosine 5'-monophosphate is further phosphorylated using sodium nitrite and sodium nitrate to obtain 6-Thioguanosine 5'-diphosphate." ] } | |

| 16541-19-8 | |

分子式 |

C10H15N5O10P2S |

分子量 |

459.27 g/mol |

IUPAC 名称 |

[(2R,3S,4R,5R)-5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15N5O10P2S/c11-10-13-7-4(8(28)14-10)12-2-15(7)9-6(17)5(16)3(24-9)1-23-27(21,22)25-26(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H2,18,19,20)(H3,11,13,14,28)/t3-,5-,6-,9-/m1/s1 |

InChI 键 |

IUTNWRFYTFZSEK-UUOKFMHZSA-N |

手性 SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

规范 SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N |

同义词 |

2-Amino-9-β-D-ribofuranosyl-9H-purine-6(1H)-thione 5’-(Trihydrogen Pyrophosphate); 2-Amino-6-mercaptopurine-ribosyl 5’-Diphosphate; 6-Thio-GDP; 6-Thioguanosine 5’-Diphosphate; 6-Thioguanosine Diphosphate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-thioguanosine 5'-diphosphate help us understand the interaction between the bacterial alarmone ppGpp and chloroplast RNA polymerase?

A: 6-thioguanosine 5'-diphosphate is a modified analog of guanosine 5'-diphosphate 3'-diphosphate (ppGpp), a bacterial alarmone molecule also found in plant chloroplasts. [] This analog allows researchers to perform cross-linking experiments with chloroplast RNA polymerase. The results indicated that ppGpp primarily interacts with the β′ subunit of PEP, similar to its binding to the β′ subunit in Escherichia coli RNA polymerase. [] This suggests a conserved regulatory mechanism between bacteria and chloroplasts, highlighting the potential evolutionary relationship between these systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。